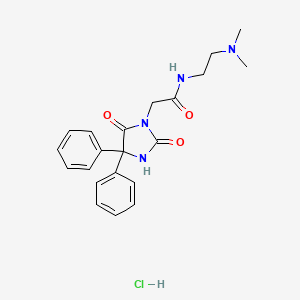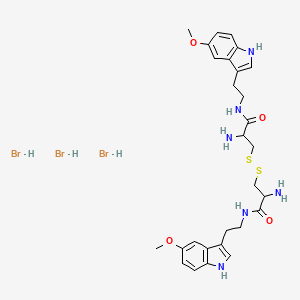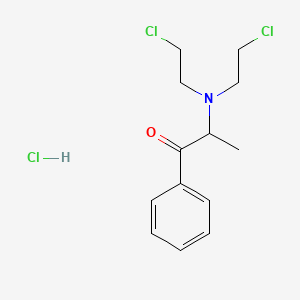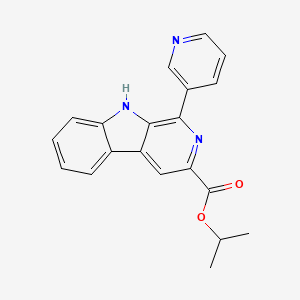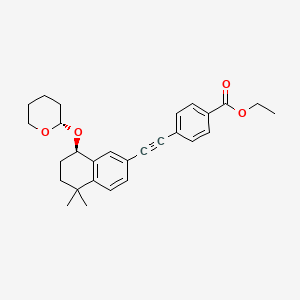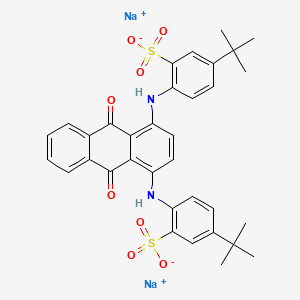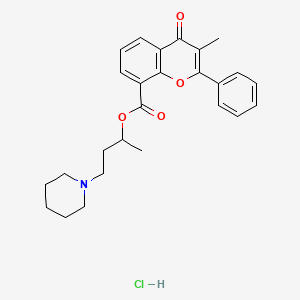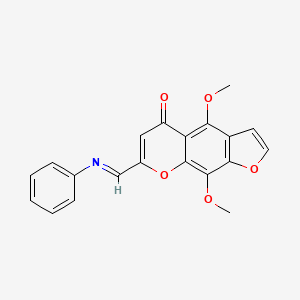
4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one is a complex organic compound that belongs to the class of furobenzopyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one typically involves multi-step organic reactions. One common approach might include:
Formation of the furobenzopyran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methanol in the presence of a base.
Formation of the phenylimino group: This step might involve the condensation of an aldehyde with an aniline derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its pharmacological properties and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4,9-Dimethoxy-5H-furo(3,2-g)(1)benzopyran-5-one: Lacks the phenylimino group.
7-((Phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one: Lacks the dimethoxy groups.
Uniqueness
4,9-Dimethoxy-7-((phenylimino)methyl)-5H-furo(3,2-g)(1)benzopyran-5-one is unique due to the presence of both dimethoxy and phenylimino groups, which might confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
111298-33-0 |
|---|---|
Fórmula molecular |
C20H15NO5 |
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
4,9-dimethoxy-7-(phenyliminomethyl)furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H15NO5/c1-23-17-14-8-9-25-18(14)20(24-2)19-16(17)15(22)10-13(26-19)11-21-12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clave InChI |
UUMGJRMKFRIBQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=O)C=C(OC2=C(C3=C1C=CO3)OC)C=NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


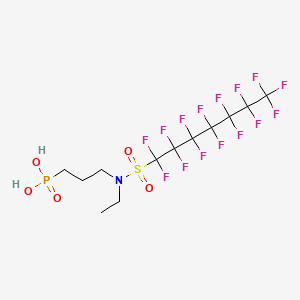
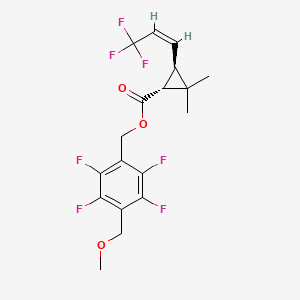
![(E)-but-2-enedioic acid;2-[3-(2-phenylphenoxy)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B12771148.png)


